
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
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Overview
Description
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Biological Activity
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone, a compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a quinoline core substituted with an amino group and a pyridine ring. Its structure is pivotal for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the potential of compounds containing the 3,4-dihydroquinoline moiety as dual inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).
- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE (IC50 = 0.28 µM) and MAO-B (IC50 = 2.81 µM), indicating its potential as a multi-targeted agent for AD treatment .
2. Antimicrobial Activity
Compounds related to quinoline derivatives have shown promising antimicrobial properties. Research indicates that they can inhibit bacterial growth effectively.
3. Anticancer Properties
Quinoline derivatives are known for their anticancer activities, with various studies reporting their efficacy against different cancer cell lines.
- Case Studies : For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter metabolism and signaling pathways.
- Cellular Interaction : Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system targets, crucial for neuroprotective effects .
Comparative Analysis
To better understand the potency and specificity of this compound, it is useful to compare it with other related compounds:
Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | Biological Activity |
---|---|---|---|
Compound 3e | 0.28 | 2.81 | Neuroprotective |
Compound 49 | 0.0029 | Not reported | MAO-B selective |
(6-amino...) | TBD | TBD | TBD |
Toxicity Studies
Toxicity assessments have indicated that derivatives exhibit low cytotoxicity in vitro at concentrations below 12.5 µM and lack acute toxicity in vivo even at high doses (2500 mg/kg) . This safety profile enhances their appeal for further development.
Scientific Research Applications
Neuroprotective Effects
Compounds containing the 3,4-dihydroquinoline moiety have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE with an IC50 of 0.28 µM and MAO-B with an IC50 of 2.81 µM, indicating its potential as a multi-targeted agent for Alzheimer's treatment.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit promising antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth. For instance:
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Quinoline derivatives are recognized for their anticancer activities. Various studies report the efficacy of these compounds against different cancer cell lines.
- Case Studies : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction. For example, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone to improve yield?
- Methodology : Utilize palladium-catalyzed coupling reactions, as demonstrated in analogous heterocyclic systems (e.g., benzosilole synthesis via Pd-catalyzed C–Si bond activation) . Key steps include:
- Screening catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance cross-coupling efficiency.
- Optimizing reaction temperature (80–120°C) and solvent polarity (DMF or THF) to stabilize intermediates.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. What analytical techniques are critical for characterizing the structural purity of this compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to confirm the dihydroquinoline and pyridinyl moieties .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 3,4-dihydroquinoline ring conformation .
Q. How do substituent positions (e.g., methoxy groups) on analogous compounds affect physicochemical properties?
- Methodology : Compare derivatives (e.g., 2-, 3-, or 4-methoxyphenyl analogs) using computational tools:
- Calculate logP values (e.g., XLogP3 ~1.3 for methoxy variants) to predict lipophilicity .
- Measure polar surface area (PSA ~54.8 Ų) to assess solubility and membrane permeability .
- Use DFT simulations to correlate substituent electronic effects with reactivity in further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for dihydroquinoline derivatives?
- Methodology : Address discrepancies (e.g., NMR signal splitting due to rotamers) via:
- Variable-temperature NMR to identify dynamic processes in the dihydroquinoline ring .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in the pyridinyl group.
- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What mechanistic insights guide the choice of catalysts for functionalizing the pyridinyl moiety?
- Methodology : Evaluate catalytic systems for regioselective modifications:
- Palladium : Effective for Suzuki-Miyaura coupling at the pyridine C-4 position .
- Rhodium : Cleaves robust Si–C bonds in trialkylsilyl groups for silicon-based functionalization .
- Silver : Activates silacyclopropanes for silylene transfer reactions, enabling heterocycle expansion .
Q. How can QSAR models predict the environmental persistence of this compound?
- Methodology : Develop quantitative structure-activity relationships (QSAR) using:
Properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCLQWPPSUUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585905 |
Source
|
Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927996-15-4 |
Source
|
Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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